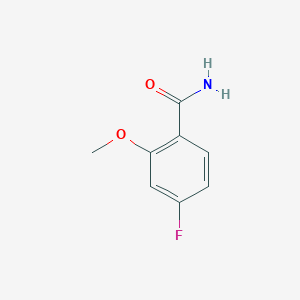

4-Fluoro-2-methoxybenzamide

Description

General Overview of Benzamide (B126) Chemical Class in Research Context

The benzamide chemical class, characterized by a benzene (B151609) ring attached to a carboxamide group, represents a cornerstone in various scientific research domains. solubilityofthings.com This structural motif is prevalent in numerous biologically active compounds and serves as a versatile scaffold in the synthesis of complex organic molecules. researchgate.net

Significance in Medicinal Chemistry and Pharmaceutical Applications

Benzamides are of paramount importance in medicinal chemistry and are integral to the development of a wide array of pharmaceutical agents. solubilityofthings.comwalshmedicalmedia.com Their ability to form hydrogen bonds and accommodate diverse substituents allows for tailored interactions with biological targets such as enzymes and receptors. This has led to the development of benzamide derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.net Notably, some benzamide-based drugs are utilized in psychiatry as antipsychotics. valpo.edu The structural versatility of the benzamide core continues to make it a valuable starting point for the design of novel therapeutic agents.

Role in Biological Research and Chemical Synthesis

In biological research, benzamides serve as crucial tools for probing biological processes. researchgate.net Their derivatives are employed to study enzyme mechanisms and receptor interactions, contributing to a deeper understanding of cellular functions. In the realm of chemical synthesis, benzamides are stable and readily prepared intermediates. researchgate.net The amide bond within the benzamide structure is a fundamental linkage in organic chemistry, and methods for its formation are central to the synthesis of a vast number of organic compounds, including those with significant biological activity. mdpi.com

Specific Research Focus on 4-Fluoro-2-methoxybenzamide

Within the broader class of benzamides, this compound has garnered specific attention in academic research due to its unique structural features and its potential as a building block for more complex molecules.

Unique Structural Characteristics within Fluorinated Methoxybenzamides

The structure of this compound is distinguished by the presence of both a fluorine atom and a methoxy (B1213986) group on the benzene ring. chemscene.com The fluorine atom, being highly electronegative, can significantly alter the electronic properties of the molecule, influencing its reactivity and biological interactions. solubilityofthings.com The methoxy group can affect the compound's solubility and its binding to biological targets. evitachem.com This combination of substituents creates a unique electronic and steric profile that sets it apart from other benzamide derivatives.

Contextualization within Relevant Chemical Scaffolds and Derivatives

This compound is a key intermediate in the synthesis of more complex and biologically active molecules. For instance, it has been used as a precursor for the synthesis of radiolabeled compounds for potential use in medical imaging. nih.gov The core structure is also found within larger molecules that have been investigated as inhibitors of specific biological targets, such as the sodium taurocholate cotransport polypeptide (NTCP), which is relevant in hepatitis research. nih.gov The strategic placement of the fluoro and methoxy groups on the benzamide scaffold provides a versatile platform for developing derivatives with tailored properties for various research applications.

Current State of Research and Knowledge Gaps for this compound

Current research on this compound and its derivatives is active, with studies exploring its synthesis and potential applications. For example, research has been conducted on the synthesis of N-Cyclohexyl-4-fluoro-2-methoxybenzamide. chemscene.com Additionally, related structures have been investigated for their potential as imaging agents and as inhibitors of various biological targets. nih.govnih.gov

However, there remain knowledge gaps. While the synthesis and basic properties of this compound are established, a comprehensive understanding of its full biological activity profile is still developing. Further research is needed to explore its potential in a wider range of therapeutic areas and to fully elucidate the structure-activity relationships of its derivatives. More in-depth studies on its mechanism of action at the molecular level would also be beneficial for guiding the design of new and more potent analogues.

Data Tables

Table 1: Physicochemical Properties of N-Cyclohexyl-4-fluoro-2-methoxybenzamide

| Property | Value |

| Molecular Formula | C₁₄H₁₈FNO₂ |

| Molecular Weight | 251.30 |

| Topological Polar Surface Area (TPSA) | 38.33 |

| LogP | 2.8968 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

Source: ChemScene chemscene.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAYOBASVNJGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613701 | |

| Record name | 4-Fluoro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-07-6 | |

| Record name | 4-Fluoro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4-Fluoro-2-methoxybenzamide

The efficient synthesis of this compound is a key objective for chemists in various fields. Modern synthetic approaches aim to maximize yield and purity while maintaining cost-effectiveness and environmental sustainability.

The optimization of reaction parameters is a critical step in the synthesis of this compound to ensure high purity and maximize yield. Key parameters that are typically evaluated include the choice of solvent, temperature, coupling reagent, and reaction time. researchgate.netscielo.br For the conversion of 4-fluoro-2-methoxybenzoic acid to its corresponding benzamide (B126), a systematic approach to optimization is essential.

Factors such as the solvent can significantly influence reaction rates and outcomes. researchgate.net Solvents ranging from polar aprotic (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) to nonpolar (e.g., Toluene) are often screened. reddit.com The reaction temperature is another crucial variable; while some coupling reactions proceed efficiently at room temperature, others may require heating to achieve a desirable rate of conversion. researchgate.netreddit.com The choice and stoichiometry of the coupling reagent and any additives or bases are also fine-tuned to minimize side reactions and facilitate product formation. researchgate.net Continuous-flow synthesis methods have also been shown to improve yield and efficiency for various multi-step syntheses. nih.gov

Below is an interactive data table illustrating a hypothetical optimization study for the amidation of 4-fluoro-2-methoxybenzoic acid.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HATU | DIPEA | DMF | 25 | 12 | 85 |

| 2 | HBTU | Et3N | DCM | 25 | 12 | 82 |

| 3 | T3P | Pyridine | EtOAc | 50 | 8 | 90 |

| 4 | DCC/HOBt | DMAP | THF | 25 | 16 | 78 |

| 5 | CDI | - | THF | 40 | 10 | 88 |

This table represents a hypothetical optimization study based on common practices in amide synthesis.

The formation of the amide bond is a cornerstone of organic synthesis, and numerous coupling techniques have been developed to facilitate this transformation for benzamides. These methods typically involve the activation of a carboxylic acid, such as 4-fluoro-2-methoxybenzoic acid, to make it more susceptible to nucleophilic attack by an amine.

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. acs.org Phosphonium-based reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective and widely employed due to their high reactivity and the mild conditions under which they can be used. reddit.comacs.org The choice of coupling reagent often depends on the specific substrates, desired reaction conditions, and cost considerations.

A classic and robust method for synthesizing amides is through the coupling of an acyl chloride with an amine. libretexts.orgyoutube.com This approach involves a two-step process. First, the carboxylic acid (4-fluoro-2-methoxybenzoic acid) is converted into the more reactive acyl chloride, 4-fluoro-2-methoxybenzoyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF. reddit.comresearchgate.net

In the second step, the generated acyl chloride is reacted in situ with an amine source, such as ammonia (B1221849) or a primary/secondary amine, to form the desired benzamide. libretexts.org This reaction is generally rapid and exothermic. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction. reddit.comlibretexts.org This method is highly efficient, though care must be taken due to the moisture sensitivity of the acyl chloride intermediate. researchgate.net

Modern synthetic chemistry has seen the emergence of powerful new techniques, including transition-metal-catalyzed C-H activation. nih.gov Rhodium catalysis, in particular, has been extensively developed for the functionalization of C-H bonds, enabling the construction of complex molecules from simple precursors. nih.govrsc.orgresearchgate.net

In the context of benzamide synthesis, rhodium catalysts can be used to direct the coupling of substituted benzamides with various partners, such as alkenes and alkynes. nih.govrsc.org This is often achieved through the use of a directing group on the amide nitrogen (e.g., an N-methoxy group), which chelates to the rhodium center and positions the catalyst for selective activation of a proximal C-H bond on the benzene (B151609) ring. rsc.orgnih.govnih.gov This strategy allows for the direct introduction of new substituents onto the aromatic core, providing a convergent and atom-economical route to highly functionalized benzamide derivatives that might be difficult to access through traditional methods. nih.govnih.gov

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues is crucial for understanding how structural modifications impact the compound's properties, a process central to fields like medicinal chemistry.

Structure-activity relationship (SAR) studies are fundamental in drug discovery and materials science, aiming to correlate a molecule's chemical structure with its biological activity or physical properties. nih.govnih.gov For this compound, derivatization can be systematically performed at several positions to probe these relationships.

Key derivatization points include:

The Amide Nitrogen: The N-H protons can be substituted with a variety of alkyl, aryl, or heterocyclic groups. This can be achieved by starting with different primary or secondary amines during the amide coupling step or by N-alkylation/arylation of the parent benzamide. These modifications can significantly influence properties like solubility, cell permeability, and binding interactions. mdpi.com

The Aromatic Ring: The hydrogen atoms on the benzene ring can be replaced with other functional groups. While the fluorine and methoxy (B1213986) groups are defining features, further substitution can be explored. For instance, electrophilic aromatic substitution reactions could introduce nitro or halogen groups, which can then be further manipulated. Alternatively, advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a suitably pre-functionalized ring can introduce a wide array of substituents. mdpi.com

The Methoxy Group: The methyl group of the 2-methoxy substituent can be replaced with other alkyl chains (e.g., ethoxy, propoxy) to investigate the impact of steric bulk and lipophilicity in that region. This is typically accomplished by starting the synthesis with the corresponding 4-fluoro-2-alkoxybenzoic acid. ed.ac.uk

The following table outlines potential modifications to the this compound scaffold and the rationale for these changes in an SAR study.

| Modification Site | Example Substituent (R) | Rationale for Modification | Synthetic Approach |

| Amide N-H | -CH₂-Pyridine | Introduce hydrogen bond acceptor, alter solubility | Amide coupling with aminomethylpyridine |

| Aromatic Ring (C5) | -Br | Introduce point for further functionalization | Electrophilic bromination |

| Aromatic Ring (C5) | -Phenyl | Explore impact of extended aromatic system | Suzuki coupling of 5-bromo derivative |

| 2-Methoxy Group | -OCH₂CH₃ (Ethoxy) | Probe steric and electronic effects at C2 | Start from 4-fluoro-2-ethoxybenzoic acid |

These systematic modifications allow researchers to build a comprehensive understanding of the structural requirements for a desired activity or property. mdpi.comresearchgate.net

Introduction of Diverse Substituents and Functional Groups

The aromatic ring of this compound is amenable to further functionalization, allowing for the introduction of a wide array of substituents and functional groups. This can be achieved through various synthetic strategies, primarily leveraging the existing fluoro and methoxy substituents to direct incoming groups or through modification of the aromatic ring via cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. mdpi.comlibretexts.org While the direct application on this compound is not extensively detailed in the provided literature, the principles of these reactions on fluorinated aromatic compounds are well-established. mdpi.comresearchgate.netrsc.org For instance, a bromo or iodo group could be introduced onto the aromatic ring, which can then participate in Suzuki-Miyaura coupling with various boronic acids to introduce alkyl, aryl, or heteroaryl moieties. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be optimized to achieve high yields and selectivity. mdpi.com

Furthermore, the synthesis of related compounds, such as 4-fluoro-2-methoxy-5-nitroaniline, demonstrates that the aromatic ring can undergo electrophilic aromatic substitution, in this case, nitration. google.com The conditions for such reactions must be carefully controlled to manage the directing effects of the existing substituents. The methoxy group is an ortho-, para-director and activating, while the fluorine atom is also an ortho-, para-director but deactivating. The amide group is a meta-director and deactivating. The interplay of these directing effects will influence the position of the incoming electrophile.

The table below summarizes potential synthetic routes for introducing diverse substituents onto the this compound core, based on established methodologies for related compounds.

| Reaction Type | Reagents and Conditions | Potential Substituents Introduced |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DMF/H₂O) | Aryl, heteroaryl, alkyl, vinyl groups |

| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |

| Halogenation | Br₂, FeBr₃ or I₂, HNO₃ | Bromo (-Br) or Iodo (-I) groups |

Radiosynthesis and Radiolabeling Techniques for Benzamide Derivatives

Benzamide derivatives are important scaffolds for the development of radiotracers for positron emission tomography (PET) imaging, a non-invasive technique used to visualize and quantify physiological processes. The short-lived positron-emitting isotopes carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) and fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) are commonly used for this purpose.

The radiosynthesis of benzamide derivatives can be achieved through several methods. For ¹¹C-labeling, the introduction of a [¹¹C]methyl group is a common strategy. This typically involves the reaction of a suitable precursor, such as a desmethyl-benzamide, with [¹¹C]methyl iodide or [¹¹C]methyl triflate. Alternatively, ¹¹C-carbonylation reactions using [¹¹C]carbon monoxide have been developed to introduce the ¹¹C-label into the amide carbonyl group itself.

For ¹⁸F-labeling of benzamide analogues, nucleophilic substitution with [¹⁸F]fluoride is the most prevalent method. This requires a precursor with a good leaving group, such as a nitro, trimethylammonium, or sulfonate ester group, at the position where the ¹⁸F is to be introduced. The radiosynthesis is typically performed in an automated synthesis module to handle the high radioactivity and ensure reproducible results. The choice of precursor and reaction conditions, including the solvent, temperature, and phase-transfer catalyst (e.g., Kryptofix 2.2.2), is crucial for achieving high radiochemical yields and specific activity.

While specific protocols for the radiosynthesis of this compound are not detailed in the provided search results, the general approaches for labeling benzamide derivatives are applicable. For instance, a precursor where the methoxy group is replaced by a hydroxy group could potentially be labeled with [¹¹C]methyl iodide to introduce a [¹¹C]methoxy group. For ¹⁸F-labeling, a precursor with a leaving group at a different position on the aromatic ring could be synthesized to allow for the introduction of a second ¹⁸F atom.

The following table outlines general strategies for the radiosynthesis of benzamide derivatives.

| Isotope | Labeling Strategy | Common Precursors | Key Reaction |

| ¹¹C | Methylation | Desmethyl-benzamide | Reaction with [¹¹C]CH₃I or [¹¹C]CH₃OTf |

| ¹¹C | Carbonylation | Aryl halide/triflate and an amine | Pd-mediated reaction with [¹¹C]CO |

| ¹⁸F | Nucleophilic Substitution | Precursor with a leaving group (e.g., -NO₂, -OTs) | Reaction with [¹⁸F]F⁻/K₂₂₂ complex |

Thiourea (B124793) Benzamide Derivative Synthesis

Thiourea derivatives of benzamides are a class of compounds that have been explored for their diverse biological activities. The synthesis of these derivatives typically involves the reaction of a benzoyl isothiocyanate with an appropriate amine. In the context of this compound, the synthesis of its thiourea derivatives would likely start from 4-fluoro-2-methoxybenzoyl chloride.

The general synthetic route involves the following steps:

Formation of the Benzoyl Isothiocyanate: 4-Fluoro-2-methoxybenzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile. This reaction proceeds via a nucleophilic acyl substitution to form the corresponding 4-fluoro-2-methoxybenzoyl isothiocyanate.

Reaction with an Amine: The in situ generated benzoyl isothiocyanate is then treated with a primary or secondary amine. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the N-acylthiourea derivative.

A variety of amines can be used in the second step, allowing for the synthesis of a library of thiourea derivatives with different substituents. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

The following table provides a general scheme for the synthesis of thiourea benzamide derivatives.

| Step | Reactants | Product |

| 1 | 4-Fluoro-2-methoxybenzoyl chloride + Ammonium thiocyanate | 4-Fluoro-2-methoxybenzoyl isothiocyanate |

| 2 | 4-Fluoro-2-methoxybenzoyl isothiocyanate + Primary/Secondary Amine (R-NH₂) | N-(4-Fluoro-2-methoxybenzoyl)-N'-(substituted)thiourea |

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is governed by the electronic properties of its substituents and the inherent reactivity of the amide functional group.

Hydrolysis and Substitution Reactions

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.commasterorganicchemistry.com Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. khanacademy.orgchemistrysteps.com In both cases, the reaction is typically slow and requires heating. libretexts.orgmasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly involving the fluorine atom. The fluorine atom is activated towards nucleophilic attack by the electron-withdrawing nature of the para-amide group. However, the ortho-methoxy group may provide some steric hindrance. SNAr reactions on fluorinated aromatic rings generally proceed if there are strong electron-withdrawing groups ortho or para to the fluorine. acgpubs.org

Reduction Reactions of Amide Bonds

The amide bond of this compound can be reduced to the corresponding amine, (4-fluoro-2-methoxyphenyl)methanamine. This transformation requires strong reducing agents, as amides are relatively unreactive towards reduction. A common reagent for this purpose is lithium aluminum hydride (LiAlH₄). savemyexams.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the initial complexation of the aluminum hydride to the carbonyl oxygen, followed by the transfer of hydride ions to the carbonyl carbon.

Other reducing agents and conditions have also been developed for the reduction of amides, offering different levels of chemoselectivity and milder reaction conditions. These can include catalytic hydrogenation under high pressure, or the use of silanes in the presence of a suitable catalyst.

Mechanisms of [4+2] Cyclization in Fluorinated Benzamides

While this compound itself is not a typical diene or dienophile for a classical Diels-Alder reaction, related fluorinated benzamides can participate in formal [4+2] cycloaddition reactions. For instance, N-fluorobenzamides have been shown to undergo a formal [4+2] cycloaddition with maleic anhydride (B1165640) in the presence of a copper catalyst. The proposed mechanism is a multi-step process that does not follow the concerted pathway of a typical Diels-Alder reaction. It is thought to proceed through the generation of a nitrogen-centered radical, followed by a series of steps including intramolecular hydrogen atom transfer and radical addition, ultimately leading to a cyclized product.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Analysis of 4-Fluoro-2-methoxybenzamide and its Derivatives

High-resolution spectroscopy provides detailed insight into the molecular framework of this compound. Techniques such as NMR, IR, Raman, Mass Spectrometry, and UV-Visible spectroscopy each offer unique information about the compound's atomic connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For benzamide (B126) derivatives, ¹H NMR spectra typically show distinct signals for aromatic protons, amide (N-H) protons, and substituents on the ring. nih.gov The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The fluorine atom at the C4 position and the methoxy (B1213986) group at the C2 position in this compound are expected to create a specific splitting pattern for the three protons on the phenyl ring. Data from related compounds, such as 2-allyl-4-fluoro-N-methoxybenzamide, show the aromatic protons in the δ 6.95-7.39 ppm range. rsc.org The methoxy group (OCH₃) protons typically appear as a sharp singlet, as seen in derivatives like N-(2-fluorophenyl)-4-methoxybenzamide at δ 3.85 ppm and 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide at δ 3.87 ppm. semanticscholar.org The amide protons (-CONH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum for this compound would be expected to show eight distinct signals corresponding to the eight unique carbon atoms. The carbonyl carbon (C=O) of the amide group is characteristically downfield, often appearing around δ 166-168 ppm in related structures. rsc.org The carbon atom attached to the fluorine (C-F) will show a large coupling constant (¹JCF), a key feature in ¹³C NMR of organofluorine compounds. The carbon atoms of the aromatic ring appear in the typical range of δ 110-160 ppm, with their specific shifts influenced by the fluoro and methoxy substituents. semanticscholar.org For example, in 2-butyl-N,4-dimethoxybenzamide, the aromatic carbons appear between δ 111.0 and 160.7 ppm. rsc.org

Table 1: Expected NMR Data for this compound based on Analogous Compounds

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes | Reference Compound(s) |

|---|---|---|---|---|

| ¹H | ~6.9 - 7.5 | Multiplet (m) | Aromatic Protons (H3, H5, H6) | rsc.org |

| ¹H | ~3.8 - 3.9 | Singlet (s) | Methoxy Protons (-OCH₃) | semanticscholar.org |

| ¹H | Variable | Broad Singlet (br s) | Amide Protons (-NH₂) | nih.gov |

| ¹³C | ~166 - 168 | Singlet | Carbonyl Carbon (C=O) | rsc.org |

| ¹³C | ~160 - 165 (d, ¹JCF ≈ 250 Hz) | Doublet | Aromatic Carbon (C4-F) | researchgate.net |

| ¹³C | ~155 - 160 | Singlet | Aromatic Carbon (C2-OCH₃) | semanticscholar.org |

| ¹³C | ~110 - 135 | Multiple Signals | Other Aromatic Carbons (C1, C3, C5, C6) | semanticscholar.orgrsc.org |

| ¹³C | ~56 | Singlet | Methoxy Carbon (-OCH₃) | semanticscholar.orgrsc.org |

Note: The exact chemical shifts and coupling constants for this compound may vary. Data is inferred from structurally similar compounds.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. horiba.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures light scattering due to changes in polarizability. horiba.com

For this compound, the IR spectrum is expected to show strong characteristic bands for the amide and methoxy groups. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the primary amide is anticipated in the region of 1650-1680 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amide group typically appear as two bands in the 3200-3400 cm⁻¹ region. Other significant vibrations include the C-O stretching of the methoxy group, usually found around 1250 cm⁻¹, and the C-F stretching vibration, which is expected in the 1100-1270 cm⁻¹ range. researchgate.net

Raman spectroscopy would corroborate these findings and provide additional information, particularly for non-polar bonds. beilstein-journals.org The aromatic C-C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric vibrations of the molecule are often more prominent in Raman spectra compared to IR. beilstein-journals.org

Table 2: Key Vibrational Mode Assignments for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3200 - 3400 | Weak | |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1650 - 1680 | 1650 - 1680 | researchgate.net |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1580 - 1620 | Weak | |

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | ~1250 | ~1250 | researchgate.net |

| Fluoroaromatic | C-F Stretch | 1100 - 1270 | 1100 - 1270 | researchgate.net |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | 3000 - 3100 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | 1400 - 1600 | researchgate.net |

Note: Wavenumbers are approximate and based on data from similar benzamide structures.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. For a pure compound like this compound, MS provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern. libretexts.org

Upon ionization in the mass spectrometer, this compound (Molecular Weight: 169.15 g/mol ) would form a molecular ion (M•+) at m/z = 169. The fragmentation of this ion is predictable based on the functional groups present. libretexts.org Common fragmentation pathways for benzamides include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, which could lead to a benzoyl-type cation.

Loss of the amide group: Fragmentation could result in the loss of •NH₂ (mass = 16), leading to a fragment at m/z = 153.

McLafferty Rearrangement: While more common in primary amides with longer alkyl chains, related rearrangements can occur. libretexts.org

The fragmentation pattern for the closely related 2-Fluoro-6-methoxybenzamide shows prominent peaks at m/z 153, 152, and 123, indicating losses related to the amide and methoxy groups. nih.gov For this compound, a key fragment would likely be the 4-fluoro-2-methoxybenzoyl cation at m/z = 153, formed by the loss of the amino radical. Further fragmentation of this ion, such as the loss of carbon monoxide (CO, mass = 28) or a methyl radical (•CH₃, mass = 15), would also be expected. The presence of the fluorine atom provides a distinct isotopic signature. nist.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups, which are present in this compound.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzene (B151609) ring and the carbonyl group. These transitions typically occur at shorter wavelengths (higher energy). libretexts.org Additionally, a weaker n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, may be observed at longer wavelengths (lower energy). libretexts.org

The substituents on the benzene ring—the electron-donating methoxy group and the electron-withdrawing (by induction) but π-donating fluoro group—will influence the energy of these transitions. Generally, auxochromes like the methoxy group cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. For example, N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide exhibits strong fluorescence with an excitation wavelength (λex) of 340 nm, attributed to the electron-donating methoxy group enhancing conjugation. Therefore, it is anticipated that this compound will show characteristic absorption bands in the UV region, likely between 250 and 350 nm.

Crystallographic Studies and Molecular Architecture

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in a solid-state molecule. uhu-ciqso.es

Crystal System: Substituted benzamides crystallize in various systems, with monoclinic (e.g., space group P2₁/c or C2/c) and triclinic (e.g., space group P-1) being common. manipal.eduresearchgate.net

Molecular Conformation: The amide group (-CONH₂) is generally found to be nearly planar with the aromatic ring to maximize π-conjugation. However, steric hindrance from ortho-substituents can cause a significant dihedral angle between the plane of the phenyl ring and the plane of the amide group. researchgate.net

Intermolecular Interactions: The crystal packing of benzamides is heavily influenced by hydrogen bonding. The amide group's N-H protons act as hydrogen bond donors, while the carbonyl oxygen is an excellent acceptor. This typically leads to the formation of hydrogen-bonded dimers or chains, creating a stable supramolecular network. manipal.edu In this compound, N-H···O hydrogen bonds would be the primary interaction dictating the crystal packing.

Table 3: Predicted Crystallographic Parameters for this compound based on Analogues

| Parameter | Predicted Value / Feature | Notes | Reference Compound(s) |

|---|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for substituted benzamides. | manipal.eduresearchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Expected for achiral molecules packing efficiently. | manipal.eduresearchgate.net |

| Key Interaction | N-H···O Hydrogen Bonding | Forms dimers or chains, defining the crystal lattice. | manipal.eduresearchgate.net |

This detailed structural information is vital for understanding the compound's physical properties and for computational modeling studies.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline solids is dictated by a complex interplay of various intermolecular interactions. In the case of this compound and its analogues, hydrogen bonds, and to a lesser extent π-π stacking, are the primary forces directing the crystal packing.

Hydrogen Bonding: The primary and most influential intermolecular interaction in the crystal structure of benzamides is hydrogen bonding. The amide functional group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice of related methoxybenzamide derivatives, molecules are typically linked by strong N—H⋯O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of an adjacent molecule. This often results in the formation of centrosymmetric dimers or one-dimensional chains. researchgate.netnih.gov

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). While the fluorine atom in this compound is generally a poor halogen bond donor due to its high electronegativity and low polarizability, the potential for such interactions should not be entirely dismissed, especially with strong nucleophiles. However, in the known crystal structures of similar fluorinated benzamides, halogen bonding is not typically the dominant interaction directing the crystal packing.

π-π Stacking: Aromatic rings, such as the fluorinated benzene ring in this compound, can interact through π-π stacking. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of adjacent rings. In the crystal structures of related N-arylsulfonyl-4-fluorobenzamides, weak π-π interactions have been observed, contributing to the formation of two-dimensional structures. nih.gov The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) is influenced by the substitution pattern, which modulates the quadrupole moment of the aromatic ring. nih.govarxiv.org The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the ring can influence the nature and strength of these stacking interactions. nih.gov

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Carbonyl O | Primary structure-directing interaction, forming dimers or chains. researchgate.netnih.gov |

| Hydrogen Bond | Aromatic C-H | Carbonyl O / Methoxy O | Secondary stabilization of the 3D network. nih.gov |

| Hydrogen Bond | Aromatic C-H | Fluorine F | Weak, directional interaction contributing to overall stability. nih.gov |

| π-π Stacking | Fluorinated Benzene Ring | Fluorinated Benzene Ring | Contributes to the formation of layered or stacked structures. nih.govnih.gov |

Conformational Analysis in Solid State and Solution

The conformation of the this compound molecule, particularly the orientation of the amide and methoxy groups relative to the benzene ring, is a critical determinant of its chemical and physical properties. This conformation can differ between the solid state and in solution due to the varying energetic landscapes.

Solid State Conformation: In the solid state, the molecular conformation is largely determined by the packing forces within the crystal lattice, which seek to maximize favorable intermolecular interactions. X-ray crystallographic studies of related benzamides reveal that the amide group is often not coplanar with the benzene ring. The presence of an ortho-substituent, such as the methoxy group in this compound, can induce significant steric hindrance, forcing the amide group to twist out of the plane of the aromatic ring. This is exemplified in N-(2,3-dichlorophenyl)-2-methoxybenzamide, where the methoxy group is noted to alter the ring orientation.

For example, in 2,6-difluoro-3-methoxybenzamide, the two ortho-fluorine atoms force a non-planar conformation, with a dihedral angle of -27° between the carboxamide group and the aromatic ring. While this compound has a different substitution pattern, the principle of steric-induced non-planarity from the ortho-methoxy group is relevant. The specific dihedral angle between the benzamide group and the phenyl ring in the solid state will be a balance between the electronic effects favoring planarity (for π-conjugation) and the steric repulsion from the ortho-methoxy group.

Conformation in Solution: In solution, the molecule is free from the constraints of a crystal lattice and can adopt a wider range of conformations. The preferred conformation in solution is determined by a combination of intramolecular steric and electronic effects, as well as interactions with the solvent. For salicylamides in nonpolar solvents, intramolecular hydrogen bonding plays a key role in dictating the conformation. mdpi.com While this compound lacks the ortho-hydroxyl group of salicylamides, the principles of conformational control by intramolecular forces remain.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational equilibria in solution. mdpi.com It is plausible that in solution, the barrier to rotation around the C(ring)-C(amide) bond is relatively low, leading to a dynamic equilibrium between different conformers. The time-averaged conformation observed by NMR may differ from the static conformation captured in the solid state by X-ray crystallography. soton.ac.uk

| Environment | Dominant Influencing Factors | Expected Conformation |

|---|---|---|

| Solid State | Crystal packing forces, intermolecular hydrogen bonding, steric hindrance. | A specific, relatively fixed conformation with a defined dihedral angle between the ring and amide group. |

| Solution | Intramolecular steric/electronic effects, solvation, potential for dynamic equilibrium. mdpi.comsoton.ac.uk | Averaged conformation or a dynamic equilibrium between multiple low-energy conformers. |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of all close contacts simultaneously. The analysis also generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for each type of interaction.

For fluorinated benzamide derivatives, Hirshfeld analysis typically reveals the predominance of H···H, O···H/H···O, and C···H/H···C contacts, which reflects the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

In a study of a complex containing a 4-methoxybenzamide (B147235) moiety, Hirshfeld surface analysis quantified the contributions of various contacts. nih.govresearchgate.netiucr.org The greatest contributions were from H···H contacts (around 32%), followed by C···H/H···C (around 23%) and O···H/H···O (around 17%). nih.goviucr.org The F···H/H···F contacts also made a notable, albeit smaller, contribution of approximately 7%. nih.goviucr.org These percentages highlight the relative importance of different interactions. The bright red spots on the dnorm surface indicate the specific locations of the strongest intermolecular contacts, such as the N-H···O hydrogen bonds. researchgate.net

Applying this methodology to this compound would allow for a detailed quantitative breakdown of its specific intermolecular contact network. The analysis would precisely delineate the contributions from hydrogen bonds involving the amide and methoxy groups, the weaker C-H···F interactions, and the dispersion forces represented by H···H and C···H contacts.

| Intermolecular Contact Type | Percentage Contribution |

|---|---|

| H···H | ~32% |

| C···H / H···C | ~23% |

| O···H / H···O | ~17% |

| F···H / H···F | ~7% |

| Other (e.g., S···H, S···C) | Variable |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the chemical behavior of 4-Fluoro-2-methoxybenzamide. These methods provide a fundamental understanding of its properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are standard for predicting molecular properties. nih.gov

DFT is used to determine the optimized molecular geometry by finding the lowest energy conformation. For related benzamides, these calculations predict bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data from X-ray crystallography. nih.gov A key aspect revealed by DFT for substituted benzamides is the potential for non-planarity between the aromatic ring and the carboxamide group, which can be influenced by substituents. mdpi.com

The electronic properties are further elucidated by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. nih.gov For similar benzamide derivatives, DFT studies have been crucial in calculating these values and understanding their electronic behavior. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Benzamide Derivatives

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

This table provides a generalized representation of parameters obtained from DFT calculations for benzamide-type molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govias.ac.in The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). ias.ac.inmdpi.com

For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen and a lesser negative potential near the fluorine atom, highlighting these as primary sites for electrophilic interactions or hydrogen bond acceptance. ias.ac.in Conversely, the hydrogen atoms of the amide group (-NH2) would exhibit a positive potential (blue), identifying them as sites for nucleophilic attack or hydrogen bond donation. ias.ac.in Such maps are crucial for understanding how the molecule interacts with biological receptors, where electrostatic complementarity is often a key driver of binding. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.deresearchgate.net This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net

The key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with charge transfer between filled (donor) and vacant (acceptor) orbitals. For this compound, NBO analysis can quantify:

Intramolecular Hydrogen Bonding: In certain conformations, NBO can reveal weak hydrogen bonds, such as an interaction between the amide hydrogen and the methoxy (B1213986) oxygen. rsc.org

Atomic Charges: NBO provides a chemically intuitive picture of the charge distribution across the atoms in the molecule. ias.ac.in

Table 2: Illustrative NBO Interaction Data for Substituted Benzamides

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Ocarbonyl) | π* (N-Ccarbonyl) | High | Resonance stabilization of the amide bond. |

| LP (Omethoxy) | π* (Cring-Cring) | Moderate | Delocalization of methoxy lone pair into the ring. |

| LP (F) | π* (Cring-Cring) | Low-Moderate | Delocalization of fluorine lone pair into the ring. |

Note: This table presents hypothetical but representative data for the types of interactions observed in similar molecules. E(2) values quantify the stabilization energy from donor-acceptor interactions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with larger biological systems, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein's active site. jabonline.in This method is instrumental in medicinal chemistry for screening virtual compound libraries and understanding the structural basis of ligand-target recognition. jabonline.intjnpr.org For benzamide derivatives, docking studies have been widely used to explore their potential as inhibitors of various enzymes, such as kinases and bacterial proteins like FtsZ. mdpi.com

In a typical docking study involving this compound, the simulation would predict its binding pose and calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity. researchgate.net The results would highlight key intermolecular interactions, such as:

Hydrogen Bonds: The amide group is an excellent hydrogen bond donor and acceptor, often forming crucial interactions with backbone or side-chain residues of the protein. mdpi.com The carbonyl oxygen and methoxy group can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The fluorinated benzene (B151609) ring can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. mdpi.com The fluorine atom itself can participate in favorable hydrophobic interactions. mdpi.com

These studies are critical for structure-activity relationship (SAR) analysis, explaining why substitutions like the fluorine and methoxy groups can enhance binding affinity and selectivity.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational flexibility of both the ligand and the protein. researchgate.net

For a complex of this compound with a target protein, an MD simulation could be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (typically nanoseconds), one can assess the stability of the docked pose. A stable RMSD suggests a stable binding mode. researchgate.net

Analyze Conformational Changes: MD simulations reveal the flexibility of the molecule, including the rotation around single bonds, such as the bond connecting the benzamide moiety to the phenyl ring. nih.gov This is important as the molecule may need to adopt a specific, sometimes strained, conformation to fit optimally into a binding site. mdpi.com

Study Water-Mediated Interactions: Simulations explicitly model the role of water molecules, which can form bridging hydrogen bonds that mediate the interaction between the ligand and the protein.

These simulations provide a more realistic and detailed understanding of the binding event, complementing the insights gained from static docking studies. rsc.org

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies for this compound would theoretically examine how the interplay between the fluorine atom, the methoxy group, and the benzamide moiety dictates its physicochemical properties. The positions of the fluoro and methoxy groups on the benzene ring are expected to significantly influence the molecule's electron distribution, dipole moment, and intermolecular interactions.

Prediction of Spectroscopic Parameters and Reactivity

Computational models are adept at predicting various spectroscopic parameters. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies from a DFT analysis would correspond to the IR and Raman spectral bands, aiding in the assignment of experimental spectra. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be predicted and compared with experimental data to confirm the molecular structure.

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the oxygen and nitrogen atoms of the amide and methoxy groups would be expected to be electron-rich (nucleophilic) regions, while the hydrogen atoms of the amide group would be electron-poor (electrophilic).

Table 2: Predicted Molecular Properties of a Related Compound (N-Cyclohexyl-4-fluoro-2-methoxybenzamide)

| Property | Predicted Value | Reference |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | chemscene.comchemscene.com |

| LogP | 2.8968 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Note: This data is for a derivative and not the parent compound this compound. It serves to illustrate the types of properties that can be computationally predicted.

Advanced Applications and Biological Activity Research Excluding Dosage/administration

Biological Activity and Pharmacological Potential

The presence and position of the fluorine and methoxy (B1213986) groups on the benzamide (B126) structure are critical for its biological interactions. The fluorine atom can enhance metabolic stability and binding affinity to molecular targets, while the methoxy group can influence solubility and electronic properties. evitachem.com This unique combination has prompted extensive investigation into its potential as a modulator of biological systems.

The 2-methoxybenzamide (B150088) moiety is a key component in the design of various enzyme inhibitors. While studies on 4-fluoro-2-methoxybenzamide itself are not extensively detailed in public literature, the broader class of methoxybenzamide derivatives has shown significant potential in inhibiting key enzymes involved in disease progression.

Derivatives incorporating the 2-methoxybenzamide scaffold have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.govrsc.org Furthermore, the structural framework is integral to the development of kinase inhibitors. For instance, pyrazolopyrimidine derivatives incorporating a 4-fluoro-2-methoxy-benzamide component have been patented as inhibitors of Bruton's tyrosine kinase (BTK), an important target in B-cell malignancies. google.com

Docking studies on related compounds have also suggested potential inhibitory activity against other kinases. A 4-methoxybenzamide (B147235) linked to a quinazolinone core showed a favorable docking score against Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. Positional isomers, such as 5-fluoro-2-methoxybenzamide, have been investigated for their interaction with thymidylate synthase, an enzyme crucial for DNA synthesis and a target for anticancer drugs. Other related structures, like thiadiazole benzamide derivatives, have shown potential for inhibiting carbonic anhydrase.

Table 1: Examples of Enzymes Targeted by Methoxybenzamide Derivatives

| Enzyme Target | Compound Class/Derivative | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Pyrazolopyrimidine derivatives | Cancer | google.com |

| EGFR Kinase | Quinazolinone-methoxybenzamide | Cancer | |

| Thymidylate Synthase | 5-Fluoro-2-methoxybenzamide | Cancer | |

| p38 MAP Kinase | Imidazole (B134444) derivatives | Inflammation | nih.gov |

The this compound structure is a privileged scaffold for agents targeting G-protein coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. Its derivatives have been developed as high-affinity ligands for diagnostic imaging and as potential therapeutics.

A notable application is in the development of inhibitors for the Hedgehog signaling pathway, which act by targeting the Smoothened (Smo) receptor, a class F GPCR. nih.govrsc.org A series of 2-methoxybenzamide derivatives were synthesized and shown to inhibit the Hh pathway by binding to the Smo receptor, thereby preventing downstream signal transduction. nih.govrsc.orgnih.gov

Furthermore, the scaffold is prominent in ligands designed for neurological targets. Fluoroclebopride, a 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivative, binds with high affinity to dopamine D2-like receptors and is used as a radiotracer in positron emission tomography (PET) to study receptor availability in the brain. caymanchem.com It shows selectivity for D2-like receptors over D1, serotonin 5-HT2, and α2-adrenergic receptors. caymanchem.com Similarly, another complex derivative, radioiodo-4-amino-N-[1-[3-(4-fluorophenoxy)-propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, has been evaluated as a potential tracer for 5-HT2 receptors for single-photon emission computed tomography (SPECT). nih.gov

Table 2: Receptor Binding Affinity of Fluoroclebopride

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2-like | 0.95 |

| Dopamine D2 (long) | 5.7 |

| Dopamine D3 | 5.46 |

| Dopamine D4 | 144 |

| Serotonin 5-HT2 | 283 |

| α2-Adrenergic | 1,300 |

| Dopamine D1 | >10,000 |

Data sourced from a study on Fluoroclebopride, a derivative of 2-methoxybenzamide. caymanchem.com

Research has focused significantly on the ability of 2-methoxybenzamide derivatives to modulate the Hedgehog (Hh) signaling pathway. nih.govrsc.org Aberrant activation of the Hh pathway is a known driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. nih.govrsc.org Derivatives of 2-methoxybenzamide have been identified as potent inhibitors of this pathway. nih.govrsc.org The mechanism of inhibition involves targeting the Smoothened (Smo) receptor, which prevents its trafficking into the primary cilium and blocks the downstream cascade that leads to the activation of Gli transcription factors and target genes. nih.govrsc.orgnih.gov One study identified a pyridyl derivative of 2-methoxybenzamide with a nanomolar IC50 value for Hh pathway inhibition, which was also effective against drug-resistant mutant forms of the Smo receptor. nih.gov

Beyond the Hedgehog pathway, related compounds are known to affect other critical cellular processes. A positional isomer, 5-fluoro-2-methoxybenzamide, has been noted to alter the expression of genes involved in DNA repair and apoptosis and to affect signaling pathways that regulate cell survival and proliferation. Additionally, derivatives have been designed to target the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation. nih.govacs.org

The anti-inflammatory potential of the 2-methoxybenzamide scaffold has been explored through the synthesis of various derivatives. A patent has been filed for carboxamide derivatives, including structures like 4-amino-5-chloro-2-methoxy-N-((1-((4-fluorophenyl)amino)cycloheptyl)methyl)benzamide, which have demonstrated anti-inflammatory activity by reducing the levels of secreted cytokines and chemokines from activated macrophages. google.com

In vitro assays have been used to confirm these properties. Novel imidazole derivatives synthesized from methoxybenzamide precursors were screened for their anti-inflammatory effects using an albumin denaturation assay. acs.org Several of the synthesized compounds showed substantial activity, with one exhibiting an IC50 value of 33.27 ± 2.12 µg/mL. acs.org These compounds were further investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.govacs.org

The anticancer properties of this compound and its derivatives are a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.

For example, N-(2-fluorophenyl)-4-methoxybenzamide, a related isomer, demonstrated potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 5 µM and was shown to induce significant cell death. A separate study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives found that the most potent compounds could arrest the G2/M phase of the cell cycle and induce apoptosis in human pancreatic carcinoma (MIA PaCa-2) cells. semanticscholar.orgresearchgate.net Similarly, research on thiadiazole derivatives has shown they can induce apoptosis in cancer cells through caspase-dependent pathways.

The modulation of key survival pathways is another mechanism. Derivatives of 2-methoxybenzamide have been developed as inhibitors of the Hedgehog signaling pathway, a critical pathway for the growth of several tumor types. nih.govrsc.org

The in vitro anticancer activity of benzamide derivatives has translated into in vivo efficacy in preclinical models. A key example is the radiolabeled benzamide, N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145), which contains the core structures of both 4-fluorobenzamide (B1200420) and 2-methoxybenzamide. aacrjournals.org In studies using human melanoma xenografts (SK-MEL-3), administration of [¹³¹I]MIP-1145 resulted in a significant reduction in tumor growth. aacrjournals.org Multiple doses led to tumor regression and a durable response for over 125 days, highlighting the potential of this class of compounds for targeted radiotherapy. aacrjournals.org

Anticancer Potential and Mechanisms

Effects on Cell Proliferation and Apoptosis

While direct studies on this compound are limited, research into structurally similar compounds provides insight into the potential effects of this chemical class on cell proliferation and apoptosis. The benzamide moiety, particularly when substituted with electron-withdrawing groups like fluorine, is a common feature in molecules designed to interact with biological systems that regulate cell growth.

Investigations into related fluorinated benzamides have demonstrated significant anticancer properties. For instance, N-(2-fluorophenyl)-4-methoxybenzamide has been shown in in vitro studies to induce apoptosis in various cancer cell lines. In experiments involving the MCF-7 breast cancer cell line, this related compound exhibited potent cytotoxicity with an IC50 value of approximately 5 µM. Another related compound, 5-Fluoro-2-methoxybenzamide, was found to cause G2/M phase arrest in colorectal cancer cells (HCT-116), ultimately leading to higher rates of apoptosis. These findings suggest that the fluorinated methoxybenzamide core is a promising pharmacophore for the development of new anticancer agents that function by disrupting the cell cycle and promoting programmed cell death.

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| N-(2-fluorophenyl)-4-methoxybenzamide | MCF-7 (Breast Cancer) | Cytotoxicity / Apoptosis Induction | ~ 5 µM |

Targeting Drug-Resistant Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. The development of compounds that can overcome these resistance mechanisms is a critical area of research. Derivatives of 2-methoxybenzamide have shown potential in this regard. In one study, a series of 2-methoxybenzamide derivatives were designed as inhibitors of the Hedgehog signaling pathway, which is implicated in tumorigenesis. nih.gov A lead compound from this series, compound 21 , not only showed potent inhibition of the pathway but also demonstrated stronger antiproliferative activity against the vismodegib-resistant Daoy medulloblastoma cell line compared to vismodegib (B1684315) itself. nih.gov This suggests that the 2-methoxybenzamide scaffold can serve as a basis for developing inhibitors that are effective against cancers that have acquired resistance to existing therapies. nih.gov

Antimicrobial Properties and Activity

The emergence of antibiotic-resistant microbial strains has created an urgent need for novel antimicrobial agents. Fluorinated benzamides and related structures have been explored for their potential in this area. ontosight.aiontosight.ai

Preliminary studies on compounds structurally related to this compound indicate potential antibacterial properties. For example, N-(2-fluorophenyl)-4-methoxybenzamide has been evaluated against several bacterial strains, showing inhibitory activity. In a separate line of research, 3-methoxybenzamide (B147233) (3-MBA) has been used as a reference compound in the development of novel inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein. nih.gov This indicates that the methoxybenzamide structure is recognized as a relevant scaffold for antibacterial drug discovery.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(2-fluorophenyl)-4-methoxybenzamide | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Benzamide derivatives are also investigated for their antifungal properties. The fungicide Fluopimomide, which contains a tetrafluoro-4-methoxybenzamide structure, is used to control a variety of plant pathogenic fungi, including downy mildew and potato late blight. nih.gov Furthermore, complex derivatives incorporating a 2-methoxy-benzamide core have been synthesized and show potential as antifungal agents, suggesting that this structural motif contributes to the observed biological activity. ontosight.ai

Antiviral Activity, including HBV Inhibition

The search for new antiviral agents is another critical field of pharmaceutical research. Benzamide derivatives have been reported to exhibit inhibitory activity against the Hepatitis B virus (HBV). researchgate.net Research into salicylamide (B354443) derivatives as potent HBV inhibitors has led to the synthesis of various compounds, including intermediates that are structurally very similar to this compound. Specifically, 5-chloro-N-(2-chloro-4-nitrophenyl)-4-fluoro-2-methoxybenzamide was synthesized as an intermediate in the development of these anti-HBV agents. nih.gov This highlights the utility of the this compound scaffold as a building block in the creation of more complex molecules with potent antiviral effects. nih.gov These salicylamide derivatives were found to inhibit HBV replication, with some compounds interfering with viral capsid assembly. nih.gov

Medicinal Chemistry and Drug Discovery Implications

The research into this compound and its related structures underscores the significance of the fluorinated benzamide scaffold in medicinal chemistry. The incorporation of fluorine into potential drug candidates is a widely used strategy to enhance key pharmaceutical properties. ontosight.ai Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and form strong bonds with biological targets, potentially increasing binding affinity and selectivity.

Furthermore, the C-F bond is highly stable, which can improve the metabolic stability of a compound, leading to a longer half-life in vivo. ontosight.ai The 2-methoxy group also plays a crucial role, potentially acting as a hydrogen bond acceptor and influencing the compound's solubility and interaction with target enzymes or receptors.

The diverse biological activities observed in derivatives—ranging from anticancer and antimicrobial to antiviral—suggest that the this compound core is a versatile starting point for library synthesis in drug discovery programs. By modifying the amide portion of the molecule or further substituting the aromatic ring, chemists can generate a wide array of new chemical entities to screen for various therapeutic targets. The demonstrated activity against drug-resistant cancer cells and HBV makes this scaffold particularly valuable for addressing areas of significant unmet medical need.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, these studies have been crucial in optimizing their potency and selectivity for various biological targets.

Research into salicylamide derivatives as potential inhibitors of the Hepatitis B Virus (HBV) has utilized 5-chloro-4-fluoro-2-methoxybenzoic acid, a closely related structural fragment. nih.gov In these studies, modifications were made to the aniline (B41778) part of the molecule while keeping the substituted benzoic acid component constant to explore how different electron-withdrawing groups affected anti-HBV activity. nih.gov

In the field of oncology, SAR studies on 3-methylquinazolinone derivatives identified compounds with significant inhibitory effects against the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). semanticscholar.org One particular derivative, 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, demonstrated potent antiproliferative activity against several tumor cell lines. semanticscholar.org This highlights the importance of the fluorobenzamide moiety in the molecule's interaction with the EGFR kinase domain. semanticscholar.org

Furthermore, investigations into inhibitors for the voltage-gated potassium channel Kv1.3, a target for autoimmune diseases and cancer, have explored derivatives like 5-fluoro-2-methoxybenzamide. preprints.org These studies indicated that the 2-methoxybenzamide moiety is important for achieving high selectivity. preprints.org Similarly, the 2,6-difluorobenzamide (B103285) motif has been identified as a critical feature for the allosteric inhibition of FtsZ, a key protein in bacterial cell division, and for the activation of glucokinase, a target in diabetes research. The fluorine atoms in the 2 and 6 positions force the molecule into a non-planar conformation, which facilitates optimal binding to hydrophobic pockets in target proteins.

Interactive Table: SAR Insights for this compound Derivatives

| Derivative/Fragment | Biological Target | Key SAR Finding | Reference |

|---|---|---|---|

| 5-chloro-4-fluoro-2-methoxybenzoic acid | Hepatitis B Virus (HBV) | Serves as a "privileged fragment" in salicylanilide (B1680751) derivatives; modifications on the aniline moiety modulate anti-HBV activity. | nih.gov |

| 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide | EGFRwt-TK | The fluorobenzamide portion is a key contributor to the potent antiproliferative activity against tumor cells. | semanticscholar.org |

| 5-fluoro-2-methoxybenzamide | Kv1.3 Potassium Channel | The 2-methoxybenzamide moiety appears to be responsible for the high selectivity of inhibition. | preprints.org |

| 2,6-Difluorobenzamide Motif | FtsZ (bacterial protein), Glucokinase | The difluoro substitution creates a non-planar conformation critical for binding to allosteric sites and enhancing activity. |

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Research has identified key structural motifs within this compound and its analogs that are crucial for their biological function.

The 2-hydroxyphenyl amide structure, a core component of these benzamides, has been identified as a key pharmacophore for inhibiting the endonuclease of the influenza virus. unipr.it This motif is believed to be involved in the sequestration of metal ions within the enzyme's catalytic site. unipr.it

The presence of a fluorine atom ortho to the benzamide's amide group (N-H) is another significant structural motif. acs.org It is proposed that an electrostatic interaction can occur between the electronegative fluorine (C-Fδ−) and the electropositive hydrogen of the amide (N-Hδ+). acs.org This intramolecular interaction can effectively "mask" the hydrogen bond donor, which may lead to improved membrane permeability, a desirable property for drug candidates. acs.org

In the context of antibacterial agents, molecular docking studies have pinpointed critical interactions for the 2,6-difluorobenzamide scaffold. The 2-fluoro substituent interacts with specific amino acid residues (Val203/Val297) in the FtsZ protein of S. aureus, while the 6-fluoro group engages with another residue (Asn263). The 3-methoxy group further stabilizes these interactions through hydrogen bonding. These specific interactions underscore the importance of the precise arrangement of substituents on the benzamide ring for potent biological activity.

Development as Radiotherapeutic Agents and Imaging Probes

The benzamide structure has proven to be a versatile scaffold for the development of radiolabeled compounds for both diagnostic imaging and targeted radionuclide therapy, particularly in the context of melanoma.

A notable derivative, N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145), has been evaluated as a melanin-targeting agent. nih.gov When labeled with Iodine-131 ([¹³¹I]MIP-1145), it functions as a radiotherapeutic agent. nih.gov Preclinical studies have shown that it binds with high affinity to melanin-expressing melanoma cells and exhibits prolonged retention in tumors. nih.gov The binding of [¹³¹I]MIP-1145 to melanoma cells is dependent on the presence of melanin. nih.gov This specificity allows for the targeted delivery of radiation to melanoma tumors, and studies have demonstrated significant inhibition of tumor growth. nih.gov The precursor for this agent is N-(2-diethylamino-ethyl)-4-(4-fluorobenzamido)-2-methoxy-benzamide. nih.gov

The same molecular framework can be adapted for diagnostic imaging. By labeling with positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclides, these benzamide derivatives can be used as probes for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). snmjournals.orggoogle.com.na For instance, N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) was developed as a potential PET probe to image melanoma tumors. snmjournals.org These imaging agents allow for the non-invasive detection and localization of melanoma lesions. snmjournals.orgresearchgate.net

Interactive Table: Radiotracers Based on the Methoxybenzamide Scaffold

| Radiotracer | Isotope | Application | Target | Reference |

|---|---|---|---|---|

| [¹³¹I]MIP-1145 | ¹³¹I | Targeted Radiotherapy | Melanin (Melanoma) | nih.govsnmjournals.org |

| [¹⁸F]DMFP | ¹⁸F | PET Imaging | Dopamine D2/D3 Receptors | nih.gov |

| [¹⁸F]-DAFBA | ¹⁸F | PET Imaging | Melanin (Melanoma) | snmjournals.org |

| Radioiodo-methoxybenzamide derivative | ¹²³I | SPECT Imaging | Serotonin 5HT2 Receptors | nih.gov |

Relevance for Neurological Disorders and Neuropsychiatric Research

Derivatives of 2-methoxybenzamide have shown significant promise as tools for research in neurological and neuropsychiatric disorders. Their ability to interact with key receptors in the central nervous system makes them valuable as imaging agents and potential therapeutic leads.

Dopamine receptors are implicated in a range of neuropsychiatric diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. nih.gov A derivative, (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[¹⁸F]fluoropropyl)-2-methoxybenzamide ([¹⁸F]DMFP), has been developed as a PET radiotracer with high affinity for dopamine D2 and D3 receptors. nih.gov PET imaging with [¹⁸F]DMFP allows for the in vivo quantification and monitoring of these receptors, which can aid in the differential diagnosis of Parkinsonian syndromes. nih.gov